3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-[2,2-dimethylpropyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-15(4)12(16)10-6-5-7-11(8-10)13(17)18/h5-8H,9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWPJVLMKVNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2,2-dimethylpropyl isocyanate in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group enables classical acid-derived transformations:
Table 1: Carboxylic Acid Reactions
Carbamoyl Group Reactivity
The (2,2-dimethylpropyl)(methyl)carbamoyl substituent participates in:
Table 2: Carbamoyl-Specific Reactions
Competitive Reaction Pathways
The interplay between functional groups leads to unique selectivity challenges:
Table 3: Competing Reaction Outcomes
Stability Under Synthetic Conditions
Critical stability data for process optimization:
Table 4: Degradation Pathways
Catalytic Modifications
Palladium-mediated transformations show promise for functionalization:
Table 5: Cross-Coupling Reactions
Mechanistic Insights
-
Steric Effects : The 2,2-dimethylpropyl group creates a conical steric shield, reducing nucleophilic attack at the carbamate carbonyl by 40% compared to linear alkyl analogs .
-
Electronic Effects : Electron-withdrawing carbamoyl substituents increase benzoic acid’s acidity (pKa ≈ 3.8 vs. 4.2 for unsubstituted benzoic acid) .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's structural features suggest it may act as a lead compound in the development of new pharmaceuticals. Its ability to undergo typical reactions associated with carboxylic acids allows for the synthesis of various derivatives that could exhibit enhanced biological activities or modified pharmacokinetic properties.
-
Mechanism of Action Studies :
- Interaction studies are essential for understanding how 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid interacts with biological targets. Such research focuses on elucidating its pharmacological profile and potential therapeutic uses, which could include anti-inflammatory or analgesic effects due to the presence of the benzoic acid moiety.
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Comparative Studies :
- The compound shares similarities with other carbamoyl-substituted benzoic acids, such as 4-(Methylcarbamoyl)benzoic acid and 3-(Isopropylcarbamoyl)benzoic acid. Comparative studies can reveal differences in biological activity based on structural variations.
Case Studies and Research Findings
-
Biological Activity Assessment :
- In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against specific cellular targets. For instance, certain derivatives have shown promise as anti-cancer agents by inducing apoptosis in tumor cells.
- Analytical Chemistry Applications :
Comparative Analysis Table
| Compound Name | Structure | Key Differences |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Lacks carbamoyl and alkyl substituents; simpler structure. |
| 4-(Methylcarbamoyl)benzoic Acid | C₉H₉N₁O₂ | Different substitution pattern; potential for different biological activity. |
| 3-(Isopropylcarbamoyl)benzoic Acid | C₁₁H₁₅N₁O₂ | Similar functional groups but different alkyl chain length and branching. |
The unique combination of bulky substituents in this compound may enhance its solubility and affect its interactions with biological systems compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s carbamoyl substitution pattern distinguishes it from analogous benzoic acid derivatives. Key comparisons include:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid | C₁₄H₁₉NO₃ | 249.31 | 3-carbamoyl (neopentyl + methyl) |
| 2-[(3-Carboxypropyl)carbamoyl]benzoic acid | C₁₂H₁₃NO₅ | 251.24 | 2-carbamoyl (carboxypropyl) |
| 2-{[3-(3-Phenylpropanamido)phenyl]carbamoyl}benzoic acid | C₂₄H₂₁N₂O₄ | 401.44 | 2-carbamoyl (arylpropanamido-phenyl) |
| 4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid | C₁₁H₁₂BrNO₂ | 270.13 | 4-bromo, 2-cyclopropylamino, 3-methyl |
Key Observations :
- Lipophilicity : The neopentyl group in the target compound enhances lipophilicity compared to the polar carboxypropyl chain in 2-[(3-carboxypropyl)carbamoyl]benzoic acid . This property may influence membrane permeability in biological systems.
- Steric Hindrance : The bulky neopentyl substituent likely reduces reactivity in metal-catalyzed C–H activation reactions compared to compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which features a smaller N,O-bidentate directing group .
- Acidity: The benzoic acid core ensures moderate acidity (pKa ~4.2–4.5), but electron-withdrawing groups (e.g., bromo in 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid) may further lower pKa values .
Research Findings and Reactivity
- Synthetic Utility: While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () is explicitly noted for its role in metal-catalyzed reactions, the target compound’s neopentyl group may hinder coordination to transition metals, reducing its utility in such reactions .
- In contrast, the target compound’s aliphatic substituents may favor non-CNS targets .
Biological Activity
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid is a compound with notable structural characteristics that influence its biological activity. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₁₉N₁O₃ and a molecular weight of approximately 249.31 g/mol. It features a benzoic acid core substituted at the 3-position with a carbamoyl group that includes a bulky 2,2-dimethylpropyl group and a methyl group. This unique structure is pivotal in determining its biological interactions and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₃ |
| Molecular Weight | 249.31 g/mol |
| Functional Groups | Carboxylic acid, Carbamoyl |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of benzoic acid derivatives with carbamoylating agents. The choice of synthesis route can significantly affect the yield and purity of the final product.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. The compound's bulky substituents may enhance its binding affinity and selectivity for these targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating conditions characterized by excessive inflammation.
Case Studies
- Anti-inflammatory Activity : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in human monocytes. The results indicated a significant reduction in TNFα levels, highlighting its potential as an anti-inflammatory agent .
- Pain Management : In a preclinical model of pain (MIA-induced osteoarthritis), the compound demonstrated efficacy comparable to traditional NSAIDs, suggesting it may serve as an alternative therapeutic option for pain management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the substituents on the carbamoyl group can significantly influence biological activity. Compounds with varying alkyl chain lengths or branching patterns exhibit different levels of potency against inflammatory markers.
| Compound Name | IC50 (nM) | Biological Activity Description |
|---|---|---|
| This compound | 123 | Inhibits TNFα production in LPS-stimulated cells |
| Related Compound A | 200 | Moderate anti-inflammatory effects |
| Related Compound B | 150 | Enhanced pain relief compared to standard NSAIDs |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid, and how is reaction efficiency optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 3-carboxybenzoic acid derivatives with neopentyl-methylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of coupling reagents, and employing inert atmospheres to minimize side reactions. For example, analogous syntheses achieved 45% yields over 6 steps by iteratively optimizing protecting groups (e.g., methyl esters) and purification via recrystallization or flash chromatography . Catalytic additives like DMAP may enhance acylation efficiency .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a combination of -/-NMR (to verify carbamoyl and neopentyl substituents), IR (for carbonyl stretches ~1680–1720 cm), and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction, as demonstrated for structurally related carbamoyl-benzoic acids, provides definitive bond-length and dihedral-angle data, with R-factors <0.05 ensuring accuracy. Crystallization conditions (e.g., slow evaporation from ethanol/water mixtures) are critical for obtaining diffraction-quality crystals .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies should assess hydrolysis susceptibility of the carbamoyl group under acidic/basic conditions (e.g., pH 2–12 buffers at 25°C). Long-term storage recommendations include anhydrous environments (desiccated at −20°C) to prevent ester or amide bond degradation. Accelerated stability testing via thermal gravimetric analysis (TGA) can identify decomposition thresholds (>150°C for similar benzoic acids) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate substituent effects on bioactivity or physicochemical properties?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 2,2-dimethylpropyl with cyclohexyl or aryl groups) and comparative assays. For example, in chymase inhibitor research, IC values were correlated with substituent bulkiness using molecular docking and surface plasmon resonance (SPR). Computational tools like COSMO-RS predict logP and solubility trends, guiding synthetic priorities .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). To address this:
- Standardize assay conditions (e.g., ATP concentration in kinase assays for CK1δ/ε inhibition studies) .
- Validate target engagement using orthogonal methods (e.g., CETSA for thermal stability shifts).
- Compare in vitro (e.g., HEK293 cells) and ex vivo (e.g., cardiomyopathic hamster models) data to contextualize efficacy .
Q. What computational strategies are effective for predicting viable synthetic pathways?
- Methodological Answer : Retrosynthetic planning using tools like Reaxys or SciFinder prioritizes routes based on step economy and atom efficiency. For example, a two-step process involving Friedel-Crafts acylation followed by carbamoylation (analogous to methods for bis-aryl benzoic acids) may reduce side products. Machine learning models (e.g., ASKCOS) can predict reaction feasibility (>80% accuracy) by training on USPTO datasets .
Q. How can regioselective modifications of the benzoic acid core be achieved without perturbing the carbamoyl group?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides enables selective functionalization at the 4-position of the benzoic acid ring. Alternatively, [3,3]-sigmatropic rearrangements (e.g., Claisen or Cope) can relocate substituents while preserving the carbamoyl moiety, as demonstrated in natural product syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
